Product packaging for Zinc carbonate, basic(Cat. No.:CAS No. 12122-17-7)

Zinc carbonate, basic

Cat. No.: B1143673
CAS No.: 12122-17-7
M. Wt: 142.4 g/mol
InChI Key: PFBRLXQYBHQKKW-UHFFFAOYSA-K
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Description

Significance in Inorganic Chemistry and Materials Science

In the fields of inorganic chemistry and materials science, basic zinc carbonate is a compound of considerable interest due to its versatile properties and applications. It is widely recognized as a crucial precursor for the synthesis of other zinc compounds, most notably zinc oxide (ZnO). nanografi.comvedantu.com The thermal decomposition of basic zinc carbonate provides a reliable route to produce zinc oxide, including high-surface-area 'active zinc oxide' and ZnO nanoparticles, whose properties are influenced by the decomposition conditions. researchgate.netresearchgate.netuts.edu.au

The compound's utility extends to its role as a functional material. It is employed as a white pigment in paints and coatings, where it offers good opacity, brightness, and durability. zxchem.commade-in-china.com In the rubber and polymer industries, it acts as a filler and a reinforcing agent, enhancing mechanical properties such as strength and flexibility. zxchem.commade-in-china.com Furthermore, it functions as a fire retardant additive in various materials, improving their resistance to fire. zxchem.commade-in-china.comshepchem.com Its catalytic activity is also a subject of research, with applications in organic synthesis reactions. nanografi.comvedantu.com The high surface area of nanocrystalline forms of basic zinc carbonate is particularly crucial for applications like the removal of toxic gases. nanografi.com

Historical Context of Academic Inquiry into Zinc Hydroxycarbonates

The academic study of basic zinc carbonate is intrinsically linked to its naturally occurring mineral form, hydrozincite. zxchem.com Hydrozincite was first described as a distinct mineral species in 1853, based on an occurrence in Bad Bleiberg, Carinthia, Austria, and was named for its chemical constituents: water (hydro) and zinc. wikipedia.orghandbookofmineralogy.org Historically, there was confusion in mineralogy between different zinc ores. The term "calamine" was ambiguously used for both smithsonite (B87515) (zinc carbonate, ZnCO₃) and hemimorphite (a zinc silicate) until scientific analysis clarified their distinct chemical identities. vedantu.com Hydrozincite, also known as zinc bloom, was identified as a common alteration or oxidation product of other zinc-bearing ores like sphalerite. wikipedia.orgohiodnr.govmindat.org Early academic work focused on its mineralogical characterization, occurrence, and association with other minerals such as smithsonite, hemimorphite, and cerussite. wikipedia.orghandbookofmineralogy.org

Current Research Landscape and Emerging Paradigms for Basic Zinc Carbonate

The contemporary research landscape for basic zinc carbonate is dynamic, with a strong focus on nanotechnology and sustainable applications. nanomaterialpowder.compmarketresearch.com A significant paradigm is the synthesis and application of basic zinc carbonate nanoparticles. Researchers are exploring various methods, such as micro-emulsion, hydrothermal synthesis, and precipitation, to control particle size and morphology, which in turn dictates the material's properties. nanografi.comresearchgate.netglochem.com These nanomaterials exhibit high reactivity and a large surface area, making them promising for advanced applications. nanografi.comnanomaterialpowder.com

Emerging research trends include the development of more environmentally friendly production processes and the exploration of new uses in high-tech sectors. datainsightsmarket.commarketresearchfuture.com There is growing interest in its application for environmental remediation, such as a scavenger for hydrogen sulfide (B99878) in the oil and gas industry. shepchem.comalibaba.com In materials science, research is underway to create specialized formulations for niche applications and to use basic zinc carbonate as a template or precursor for novel nanostructures, such as porous ZnO nanoplates. datainsightsmarket.comthegoodscentscompany.com The market is seeing a trend towards developing micro- and nano-sized zinc carbonate to meet the demands of advanced industrial applications. marketresearchfuture.com

Structural Nomenclature and Polymorphism in Advanced Research Contexts

In advanced research, precise structural nomenclature is critical. The compound commonly known as basic zinc carbonate is a zinc hydroxycarbonate with the definitive chemical formula Zn₅(CO₃)₂(OH)₆. zxchem.comwikipedia.orgohiodnr.gov It is scientifically referred to as pentazinc dicarbonate (B1257347) hexahydroxide. This compound occurs naturally as the mineral hydrozincite. ohiodnr.gov

Hydrozincite crystallizes in the monoclinic system, typically forming massive, earthy, or fibrous aggregates rather than well-defined single crystals. handbookofmineralogy.orgohiodnr.gov While hydrozincite is the most studied and stable form of basic zinc carbonate, other related phases and amorphous structures exist. For instance, zincian georgeite has been identified as an amorphous copper-zinc hydroxycarbonate, highlighting the potential for structural complexity and substitution within this class of materials. lboro.ac.uk Advanced characterization techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) are crucial for distinguishing between these phases and understanding their crystal structures. unica.itnih.gov Research into high-pressure polymorphs of zinc carbonates is also an active area, seeking to understand the material's behavior under extreme conditions. thegoodscentscompany.com

Data Tables

Table 1: Physical and Crystallographic Properties of Hydrozincite This table summarizes key properties of the mineral form of basic zinc carbonate.

PropertyValue / DescriptionCitations
Chemical Formula Zn₅(CO₃)₂(OH)₆ wikipedia.orghandbookofmineralogy.orgohiodnr.gov
Crystal System Monoclinic handbookofmineralogy.orgohiodnr.gov
Color White, gray, pale yellow, pink, or brown ohiodnr.govmindat.org
Luster Silky, pearly, to dull handbookofmineralogy.orgmindat.org
Hardness (Mohs) 2.0 - 2.5 handbookofmineralogy.orgohiodnr.gov
Density (g/cm³) ~4.0 handbookofmineralogy.orgohiodnr.gov
Cleavage Perfect on {100} handbookofmineralogy.orgohiodnr.gov
Fluorescence Often fluoresces pale blue or lilac under UV light handbookofmineralogy.orgohiodnr.gov
Solubility Readily soluble in acids wikipedia.org

Table 2: Selected Research Findings on Basic Zinc Carbonate Decomposition This table presents key findings from thermal decomposition studies, a critical process for producing zinc oxide.

Research FocusKey FindingsCitations
Decomposition Temperature The decomposition process to ZnO starts around 150-240°C and is largely complete by 300°C. researchgate.netuts.edu.au
Activation Energy The calculated average activation energy for the decomposition in a nitrogen atmosphere was found to be approximately 33.89 kJ/mol. researchgate.net
Effect of Dopants The presence of iron ions was found to retard the thermal decomposition process, with the activation energy increasing from 43.7 kJ/mol for pure BZC to 57.1 kJ/mol for samples with 50 at.% Fe²⁺. akjournals.com
Product Characteristics Decomposition of hydrozincite at around 240°C yields porous zinc oxide with a high specific surface area (47 to 65 m²/g) and an initial crystallite size of about 10 nm. uts.edu.au
Weight Loss Analysis Thermogravimetric analysis (TGA) shows a theoretical weight loss of 25.9% upon decomposition to ZnO. Experimental values can be slightly lower, around 23.3%, potentially indicating impurities. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHO4Zn-3 B1143673 Zinc carbonate, basic CAS No. 12122-17-7

Properties

CAS No.

12122-17-7

Molecular Formula

CHO4Zn-3

Molecular Weight

142.4 g/mol

IUPAC Name

zinc;carbonate;hydroxide

InChI

InChI=1S/CH2O3.H2O.Zn/c2-1(3)4;;/h(H2,2,3,4);1H2;/p-3

InChI Key

PFBRLXQYBHQKKW-UHFFFAOYSA-K

SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2]

Canonical SMILES

C(=O)([O-])[O-].[OH-].[Zn]

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of Basic Zinc Carbonate

Precipitation-Based Synthesis Routes

Precipitation is a widely employed method for the synthesis of basic zinc carbonate, offering control over the product's physical and chemical properties. This section explores the nuances of this technique.

Controlled Crystallization and Morphological Engineering of Basic Zinc Carbonate

The morphology and crystal structure of basic zinc carbonate are critical determinants of its performance in various applications. Researchers have dedicated considerable effort to controlling these properties during synthesis. The crystallization process can be meticulously managed to produce specific morphologies, such as nanospheres, by employing techniques like distillation-crystallization from a basic zinc ammonium (B1175870) carbonate solution. google.com This process allows for continuous operation and can prevent the deposition of crystals on equipment surfaces. google.com

The conversion of a saturated ammoniacal ammonium carbonate zinc aqueous solution through controlled pH and temperature can lead to the crystallization of Zn5(OH)6(CO3)2. researchgate.net Studies have shown that heating the saturated solution is a more practical approach for crystallization than dilution with water. researchgate.net The morphology of the resulting zinc oxide, obtained after calcination of the basic zinc carbonate precursor, is directly related to the precipitation time of the precursor. researchgate.net For instance, zinc oxide derived from initially precipitated hydrozincite often consists of porous spherical aggregates. researchgate.net

Influence of Reaction Parameters on Basic Zinc Carbonate Formation (e.g., pH, Temperature, Precursor Concentration)

The formation of basic zinc carbonate is highly sensitive to various reaction parameters, which can be fine-tuned to achieve desired product characteristics.

pH: The pH of the reaction medium plays a crucial role. For instance, in the synthesis from an ammoniacal ammonium carbonate zinc aqueous solution, a pH of 9.5 is optimal for achieving maximum zinc solubility before initiating crystallization. researchgate.net The acidity or alkalinity in the local reaction zone can significantly affect the product phases, with acidity inhibiting the hydrolysis of zinc carbonate and alkalinity promoting the formation of basic zinc carbonate. researchgate.net

Temperature: Temperature is another critical factor influencing both the reaction rate and the final product. Optimal reaction temperatures have been identified to maximize the carbonation rate and specific surface area of the product. For example, in the synthesis from zinc oxide and ammonium hydrogencarbonate, a reaction temperature of 80 °C was found to be optimal. researchgate.net Elevated temperatures can facilitate the diffusion of basic zinc carbonate microcrystals from the zinc oxide surface into the solution, thereby promoting the reaction. mdpi.com However, in other systems, such as the precipitation from zinc sulfate (B86663) and ammonium hydrocarbonate solutions, an optimal temperature of 50°C has been reported. iaea.org

Precursor Concentration: The concentration of precursors is a key determinant of the final product. In the synthesis of basic zinc carbonate nanoparticles using biopolymers as stabilizing agents, a stoichiometric ratio of the precursor (zinc acetate) and the precipitator (ammonium carbonate) was found to be optimal. researchgate.net Similarly, in the precipitation from zinc sulfate and ammonium hydrocarbonate, concentrations of 150 g/L for zinc sulfate and 250 g/L for ammonium hydrocarbonate were identified as optimal. iaea.org The molar ratio of reactants also plays a significant role, with an optimal [NH4HCO3]/[ZnSO4] mole ratio of 1.10 being reported. iaea.org

ParameterOptimal ValueSystem/Observation
pH 9.5For maximum zinc solubility in ammoniacal ammonium carbonate solution before crystallization. researchgate.net
Temperature 80 °CFor synthesis from zinc oxide and ammonium hydrogencarbonate. researchgate.net
50 °CFor precipitation from zinc sulfate and ammonium hydrocarbonate solutions. iaea.org
Precursor Concentration Stoichiometric ratioFor zinc acetate (B1210297) and ammonium carbonate with biopolymer stabilizers. researchgate.net
Zinc Sulfate: 150 g/LFor precipitation with ammonium hydrocarbonate. iaea.org
Ammonium Hydrocarbonate: 250 g/LFor precipitation with zinc sulfate. iaea.org
Mole Ratio [NH4HCO3]/[ZnSO4] = 1.10For precipitation from zinc sulfate and ammonium hydrocarbonate. iaea.org

Role of Additives and Stabilizing Agents in Basic Zinc Carbonate Synthesis (e.g., Biopolymers, Organic Molecules)

Additives and stabilizing agents are instrumental in controlling the particle size, morphology, and stability of basic zinc carbonate during synthesis.

Biopolymers: Biopolymers such as chitosan (B1678972), hydroxyethyl (B10761427) cellulose (B213188), methyl cellulose, and hyaluronic acid have been successfully used as stabilizing agents in the chemical precipitation of basic zinc carbonate nanoparticles. researchgate.net These polymers can be sorbed on different crystallographic planes of the crystallites, thereby influencing the morphology of the resulting Zn5(OH)6(CO3)2. researchgate.net

Organic Molecules: Organic molecules can also direct the synthesis of basic zinc carbonate. For instance, polyethylene (B3416737) glycols (PEG-400) have been used as a template in the solid-state reaction between zinc sulfate heptahydrate and ammonium bicarbonate at room temperature. researchgate.netresearchgate.net The PEG-400 forms a template by enwrapping the zinc sulfate particles, and the thickness of this template influences the reaction mechanism. researchgate.net The presence of acetate ions at specific concentrations (40-90 g/l) during the reaction of aqueous zinc solutions with carbonates or bicarbonates has also been shown to be beneficial for the preparation of basic zinc carbonate. google.com

Mechanochemical Synthesis Approaches for Basic Zinc Carbonate and its Derivatives

Mechanochemical synthesis, which involves the use of mechanical energy to induce chemical reactions, presents a solvent-free and often more efficient alternative to traditional solution-based methods for producing basic zinc carbonate and its derivatives.

Solid-State Reaction Mechanisms and Pathway Elucidation

Mechanochemical methods can facilitate solid-state reactions that are difficult to achieve through conventional means. The synthesis of basic zinc carbonate can be achieved by grinding zinc sulfate heptahydrate and ammonium bicarbonate at room temperature. researchgate.netnanografi.com The mechanism in the presence of a template like PEG-400 involves either single-direction diffusion for a thin film or mutual diffusion for a thick film of the template. researchgate.net

The mechanochemical synthesis of zeolitic imidazolate frameworks (ZIFs) from basic zinc carbonate has revealed interesting reaction pathways. rsc.orgscispace.comresearchgate.net Real-time monitoring of these reactions by measuring the pressure changes from evolved gases like carbon dioxide has provided insights into the reaction kinetics. rsc.orgscispace.com An intriguing feedback mechanism has been observed where the initially formed ZIF-8 can react with the CO2 byproduct to form a complex metal carbonate phase. rsc.orgscispace.com This highlights the dynamic nature of mechanochemical reaction pathways. Further studies have investigated the kinetics of solid-state reactions between basic zinc carbonate and various aliphatic carboxylic acids, revealing that the reactions are often controlled by a diffusion mechanism. akjournals.com

Effects of Mechanical Milling Parameters on Basic Zinc Carbonate Conversion and Characteristics

The characteristics of the final product in a mechanochemical synthesis are highly dependent on the milling parameters.

Milling Time: The duration of milling has a significant impact on the conversion and morphology of the product. For example, high-energy ball milling of basic zinc carbonate for 600 minutes, followed by calcination, can produce almost spherical zinc oxide nanoparticles with a uniform particle size of approximately 10 nm. mdpi.com

Milling Frequency: The frequency of milling also plays a role. In the mechanochemical reaction between nicotinic acid and basic zinc carbonate, a higher frequency (45 Hz in a planetary ball mill) was effective in synthesizing the target compound, while a lower frequency (15 Hz) required a longer reaction time. ciac.jl.cn

Process Control Agents: To prevent particle agglomeration during prolonged milling, process control agents are often used. Anhydrous ethanol (B145695) has been shown to be an effective control agent in the ball milling of basic zinc carbonate, significantly reducing agglomeration. mdpi.com The addition of small amounts of liquids like water or dimethylformamide (DMF) can also assist in the mechanochemical reaction. ciac.jl.cn

ParameterEffectExample
Milling Time Influences particle size and morphology.600 min of ball milling followed by calcination produced ~10 nm ZnO nanospheres. mdpi.com
Milling Frequency Affects reaction initiation and time.A higher frequency of 45 Hz was more effective than 15 Hz for the reaction of nicotinic acid and basic zinc carbonate. ciac.jl.cn
Process Control Agent Prevents particle agglomeration.Anhydrous ethanol was used to reduce agglomeration during ball milling. mdpi.com
Assisting Liquids Can initiate or aid the reaction.Water or DMF was added to assist the mechanochemical synthesis of a zinc-nicotinic acid complex. ciac.jl.cn

Solvothermal and Hydrothermal Synthesis Pathways Utilizing Basic Zinc Carbonate Precursors

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline materials from solutions under elevated temperatures and pressures. These pathways are employed both to produce basic zinc carbonate itself and to transform it into other functional materials like zinc oxide.

The choice of solvent is a determining factor in the solvothermal synthesis of nanomaterials from basic zinc carbonate precursors, significantly influencing particle size, morphology, and reaction kinetics. Diols are a class of solvents extensively studied for this purpose. Research shows that when using basic zinc carbonate as a precursor for zinc oxide nanoparticles, diols with shorter carbon chains, such as ethylene (B1197577) glycol, tend to produce smaller particles compared to those with longer chains like tetra(ethylene glycol). researchgate.net Ethylene glycol was identified as a highly suitable medium, yielding ZnO particles of approximately 55 nm in a relatively short reaction time of 2 hours. researchgate.net

The catalytic activity of additives within the solvent system can dramatically alter the reaction. The introduction of an acid catalyst, such as p-Toluene sulfonic acid (p-TSA), has been shown to significantly reduce the reaction time. researchgate.net For instance, in an ethylene glycol system, 0.02 M of p-TSA can decrease the transformation time from 8 hours to just 2 hours. researchgate.net Higher concentrations of p-TSA (0.04–0.08 M) can also refine the resulting ZnO particle size down to the 50–100 nm range. researchgate.net Other catalysts, including benzene (B151609) sulfonic acid (BSA) and inorganic bases like lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH), have also demonstrated catalytic effects in these systems. researchgate.net The function of NaOH in solvothermal methods can act as both a mineralizer and a catalyst, affecting the final crystallite size. kemdikbud.go.id

Table 1: Effect of Solvent and Catalyst on ZnO Synthesis from Basic Zinc Carbonate

Solvent SystemCatalystKey FindingReference
Diols (Ethylene glycol, Di(ethylene glycol), etc.)NoneShorter chain diols produce smaller ZnO particles. Ethylene glycol yielded ~55 nm particles. researchgate.net
Ethylene glycolp-Toluene sulfonic acid (p-TSA)Reduced reaction time from 8 to 2 hours; refined particle size to 50-100 nm at higher concentrations. researchgate.net
Ethylene glycolBenzene sulfonic acid (BSA), LiOH, NaOH, KOHDemonstrated catalytic activity in the transformation of basic zinc carbonate. researchgate.net
EthanolSodium Hydroxide (NaOH)Acts as a mineralizer and catalyst, influencing the final crystallite size of ZnO. kemdikbud.go.id

Temperature and pressure are fundamental parameters in hydrothermal and solvothermal synthesis, directly impacting the crystallinity, phase purity, and morphology of the resulting materials. In the hydrothermal synthesis of basic zinc carbonate (specifically zinc carbonate hydroxide, Zn₅(CO₃)₂(OH)₆), a temperature of 120°C has been successfully used to produce nanoparticles. whiterose.ac.ukresearchgate.net While the duration of the hydrothermal treatment (from 2 to 4 hours) did not show a significant effect on the particle size (which remained in the 20-40 nm range) or spherical morphology, longer reaction times appeared to enhance the crystallinity of the nanoparticles, as indicated by sharper X-ray diffraction peaks. whiterose.ac.ukresearchgate.net

The autogenous pressure generated within the sealed autoclave during these processes is crucial for maintaining the solvent in its liquid state above its boiling point, facilitating the dissolution and recrystallization mechanisms that drive the formation of the desired nanostructures. For the synthesis of zinc stannate (ZnSnO₃) via hydrothermal methods, temperatures typically range from 140°C to 200°C under autogenous pressure. rsc.org Similarly, the conversion of basic zinc carbonate to ZnO is often carried out at temperatures between 100°C and 300°C. mdpi.com The interplay between temperature and pressure governs the nucleation and growth kinetics, allowing for the controlled formation of specific crystalline phases and morphologies, from simple nanoparticles to complex hierarchical structures. rsc.orgresearchgate.net

Thermal Decomposition Strategies for Basic Zinc Carbonate in Material Fabrication

The controlled thermal decomposition of basic zinc carbonate is a widely utilized and effective strategy for producing high-purity, high-surface-area zinc oxide nanomaterials. This process leverages basic zinc carbonate's ability to decompose cleanly into ZnO, carbon dioxide, and water vapor.

Basic zinc carbonate is a well-established precursor for the synthesis of "active zinc oxide," a form of ZnO characterized by a high specific surface area and small crystallite size. uts.edu.au The thermal treatment of various forms of basic zinc carbonate, such as hydrozincite (Zn₅(CO₃)₂(OH)₆), is a common route to produce ZnO nanoparticles. uts.edu.auresearchgate.net The decomposition process is typically a single-step reaction that occurs at relatively low temperatures, starting around 240°C at a heating rate of 5°C/min. uts.edu.au This transformation yields a porous ZnO product with a skeletal microstructure. uts.edu.auresearchgate.netscispace.com

The resulting ZnO nanomaterials exhibit properties that are highly dependent on the decomposition conditions. Studies have shown that this method can produce ZnO with crystallite sizes ranging from 5 to 20 nm. uts.edu.au Other research reports particle sizes in the 40 to 60 nm range. researchgate.netscispace.com The specific surface area of the resulting active ZnO can be in the range of 47 to 65 m²/g. uts.edu.au This top-down method is valued for its ability to generate nanocrystalline ZnO with high porosity, which is beneficial for applications in catalysis and sensors. researchgate.netscispace.com

Zn₅(CO₃)₂(OH)₆(s) → 5ZnO(s) + 2CO₂(g) + 3H₂O(g)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are common techniques used to study the kinetics of this decomposition. researchgate.netakjournals.com The activation energy (Ea) for the decomposition varies depending on the specific form of the basic zinc carbonate, sample characteristics, and analytical method used. Reported values for activation energy span a wide range, including 33.89 kJ/mol, ~43.7 kJ/mol, 113 kJ/mol, and values between 130 and 180 kJ/mol. researchgate.netakjournals.comscientific.netresearchgate.net

Several factors influence the decomposition kinetics. An increase in the heating rate leads to an increase in the observed decomposition temperature. researchgate.netscispace.com Furthermore, increasing the partial pressure of carbon dioxide in the surrounding atmosphere can raise the reaction's onset temperature. researchgate.net Kinetic analyses, such as those using the Friedman isoconversional method, show that the activation energy can be a function of the extent of conversion, indicating a complex reaction mechanism. researchgate.net

Table 2: Reported Activation Energies for Basic Zinc Carbonate Decomposition

Activation Energy (Ea)Analytical Method/ConditionsReference
33.89 kJ/mol (average)Coats-Redfern method on TG data scientific.net
43.7 kJ/molIsothermal decomposition (Arrhenius plot) akjournals.com
113 kJ/molDTA researchgate.net
130–170 kJ/molFriedman and Ozawa–Flynn–Wall analysis researchgate.net
132 and 153 kJ/molIsothermal TG analysis researchgate.net
180 ± 5 kJ/molNon-isothermal TGA/DTA at significant CO₂ pressure researchgate.net

Novel and Green Synthesis Techniques for Basic Zinc Carbonate

In response to the growing need for sustainable and environmentally friendly manufacturing processes, several novel and green synthesis techniques for basic zinc carbonate have been developed. These methods aim to reduce energy consumption, avoid harsh chemicals, and utilize renewable resources.

One innovative approach is "biocarbonation," which uses biological processes to induce precipitation. In one such method, a plant-derived urease enzyme is used to hydrolyze urea. arabjchem.org This enzymatic reaction produces carbonate ions in solution, which then react with dissolved zinc salts to precipitate basic zinc carbonate nanosheets in an eco-friendly manner. arabjchem.org A similar microbial-induced synthesis utilizes bacteria such as Bacillus subtilis and Saccharomyces sp. to degrade glyphosate, which releases carbonate ions as a byproduct, subsequently mineralizing zinc ions into basic zinc carbonate nanoparticles. chalcogen.ro

Solid-state reactions represent another green chemistry route. Basic zinc carbonate powders have been synthesized by simply grinding zinc sulfate heptahydrate (ZnSO₄·7H₂O) and ammonium bicarbonate (NH₄HCO₃) together at room temperature. researchgate.net This solvent-free method is simple and efficient, with the reaction mechanism being influenced by the presence of a templating agent like polyethylene glycol. researchgate.net

Other green approaches focus on the use of benign additives. For example, biopolymers such as chitosan, hydroxyethyl cellulose, and hyaluronic acid can be used as stabilizing agents during the chemical precipitation of basic zinc carbonate, helping to control particle size and morphology while being derived from renewable sources. researchgate.net These methods highlight a shift towards more sustainable protocols for nanomaterial synthesis, where basic zinc carbonate is produced through bio-inspired and low-energy pathways. arabjchem.orgcore.ac.uk

Advanced Spectroscopic and Diffraction Characterization Techniques for Basic Zinc Carbonate and Derived Materials

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a primary analytical technique for the characterization of basic zinc carbonate, providing critical information on its crystal structure, phase composition, and physical properties.

XRD is instrumental in identifying the crystalline phases present in a sample. For basic zinc carbonate, the most common crystalline form is hydrozincite (Zn₅(CO₃)₂(OH)₆). scispace.comhandbookofmineralogy.orgresearchgate.net XRD patterns of synthesized or naturally occurring basic zinc carbonate are compared with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD) to confirm the presence of hydrozincite. nih.gov The diffraction pattern of hydrozincite is characterized by a series of peaks at specific 2θ angles, with the most intense peaks typically appearing at approximately 6.77, 2.72, and 2.48 Å. handbookofmineralogy.org

It is important to note that significant inconsistencies can exist within XRD reference databases for zinc carbonate compounds, which may arise from inconsistent nomenclature and incomplete characterization of reference materials. nih.gov This can make definitive phase identification challenging.

Studies have shown that other phases, such as smithsonite (B87515) (ZnCO₃) and zinc oxide (ZnO), can coexist with hydrozincite, particularly in synthetic preparations or as alteration products. scispace.comnih.gov For instance, one study identified a sample as being mainly composed of basic zinc carbonate with zinc oxide as a minor component. nih.govnih.gov The presence of impurities or other zinc-containing phases like simonkolleite (Zn₅(OH)₈Cl₂·H₂O) can also be detected and identified through careful analysis of the XRD patterns. scispace.com

The crystallinity of the material can also be assessed from the XRD pattern. Sharp, well-defined peaks are indicative of a highly crystalline material, while broad peaks suggest the presence of amorphous material or very small crystallites. researchgate.netnih.govresearchgate.net

Table 1: Key XRD Peaks for Hydrozincite

d-spacing (Å)Relative Intensity
6.7710
3.145
2.853
2.726
2.4807
1.9083b
1.6884

Data sourced from the Handbook of Mineralogy for hydrozincite from Goodsprings, Nevada, USA. handbookofmineralogy.org

The broadening of diffraction peaks in an XRD pattern can be used to estimate the average crystallite size of the material using the Scherrer equation. wikipedia.orgresearchgate.netuobasrah.edu.iq This equation relates the peak width at half maximum (FWHM) to the crystallite size, the X-ray wavelength, and the Bragg angle. wikipedia.org For basic zinc carbonate, this analysis has been used to determine that the coherent diffraction domains in biomineral hydrozincite are 30–50% smaller than in synthetic and geologic samples. geoscienceworld.org In another study, the average particle size of hydrothermally synthesized hydrozincite nanoparticles was calculated to be 14.032 nm using the Debye-Scherrer formula. researchgate.net

It is important to distinguish between crystallite size and particle size, as a single particle may be composed of multiple crystallites. uobasrah.edu.iq

Precise determination of the lattice parameters (a, b, c, and β for a monoclinic crystal system like hydrozincite) can also be achieved through XRD analysis. handbookofmineralogy.orgwebmineral.com For hydrozincite, the reported lattice parameters are approximately a = 13.62 Å, b = 6.30 Å, c = 5.42 Å, and β = 95°50'. handbookofmineralogy.org Variations in these parameters can indicate the presence of strain within the crystal lattice or the incorporation of impurities.

Table 2: Lattice Parameters of Hydrozincite

ParameterValue
a13.62 Å
b6.30 Å
c5.42 Å
β95°50'
Space GroupC2/m

Data sourced from the Handbook of Mineralogy. handbookofmineralogy.org

In-situ X-ray diffraction allows for the real-time monitoring of chemical reactions and phase transformations. This technique can be applied to the synthesis of basic zinc carbonate to understand the formation mechanism and kinetics. By collecting XRD patterns at various time intervals during the precipitation process, researchers can observe the evolution of crystalline phases, from the initial formation of amorphous precursors to the crystallization of hydrozincite.

For example, in the thermal decomposition of hydrozincite to form zinc oxide, in-situ XRD can track the disappearance of hydrozincite peaks and the emergence of ZnO peaks as a function of temperature. This provides valuable information about the decomposition temperature and the potential formation of intermediate phases. scispace.com

Electron Microscopy Techniques (SEM, TEM, HRTEM)

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of basic zinc carbonate and its derivatives at high resolution.

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography and morphology of materials. mdpi.com For basic zinc carbonate, SEM analysis has revealed a variety of morphologies, including platelet-shaped crystallites, flaky structures, and spongy aggregates. geoscienceworld.orgresearchgate.net In one study, biomineral hydrozincite was observed to be composed of small, platelet-shaped crystallites (20–50 nm on the shortest side and hundreds of nanometers long) that were interlaced to form sheaths several micrometers in length. geoscienceworld.org Other research has shown the formation of bulk rod-shaped particles and bread spongy-like surfaces. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) offer even higher magnification and resolution, allowing for the visualization of the internal structure and crystal lattice of materials. nih.gov TEM analysis of basic zinc carbonate has confirmed the presence of nanoparticles in the range of 10-20 nm and has been used to study the conversion of hydrozincite to zinc oxide nanoparticles. researchgate.net HRTEM images can reveal lattice fringes, providing direct evidence of the crystalline nature of the material and allowing for the measurement of interplanar spacings. geoscienceworld.orgresearchgate.net For instance, HRTEM analysis of biomineral hydrozincite has shown an imperfectly oriented aggregation of nanocrystals and a high concentration of lattice defects, such as grain boundaries and stacking faults. geoscienceworld.org

Both SEM and TEM can be used to assess the particle size distribution of basic zinc carbonate powders. By analyzing a statistically significant number of particles from the micrographs, a histogram of particle sizes can be constructed. Studies have reported spherical particles of zinc hydroxy-carbonate compounds with sizes ranging between 5 and 20 nm. researchgate.net

These techniques are also crucial for studying the state of agglomeration of the particles. Basic zinc carbonate nanoparticles often exhibit a strong tendency to form larger aggregates. researchgate.net SEM and TEM images can reveal the size and morphology of these agglomerates, which can be layered or spongy in nature. researchgate.net Understanding the degree of agglomeration is important as it can significantly affect the material's properties and performance in various applications.

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups, bonding, and molecular structure of basic zinc carbonate. These techniques probe the vibrational modes of molecules, which are characteristic of specific chemical bonds and their arrangements within a crystal lattice.

FTIR and Raman spectroscopy are highly effective for identifying the key functional groups present in basic zinc carbonate (hydrozincite), namely the carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups.

The vibrational modes of the carbonate ion are particularly informative. In a free state, the carbonate ion has D₃h symmetry, resulting in four fundamental vibrational modes: the symmetric stretching (ν₁), the out-of-plane bend (ν₂), the antisymmetric stretching (ν₃), and the in-plane bending (ν₄). In the solid-state structure of hydrozincite, the symmetry of the carbonate anion is reduced to C₂v or Cₛ. This reduction in symmetry causes modes that are inactive in the infrared or Raman spectra of the free ion to become active, and can lead to the splitting of degenerate modes.

Spectroscopic studies of hydrozincite show multiple bands in both the symmetric stretching and bending regions, confirming this symmetry reduction and suggesting that the carbonate anions may not be equivalent within the crystal structure. For example, three Raman bands at 1545, 1532, and 1380 cm⁻¹ are assigned to the ν₃ antisymmetric stretching modes. The intense band at 1062 cm⁻¹ in the Raman spectrum is assigned to the ν₁ symmetric stretching mode. Multiple bands in the 800-850 cm⁻¹ and 720-750 cm⁻¹ regions in both FTIR and Raman spectra are attributed to the ν₂ and ν₄ bending modes, respectively.

The presence of hydroxyl groups is confirmed by characteristic stretching and deformation modes. Multiple OH stretching vibrations are observed in both Raman and infrared spectra, indicating that the OH units in the hydrozincite structure are non-equivalent. A Raman band observed at 980 cm⁻¹ is specifically attributed to the δ OH deformation mode.

The table below summarizes the characteristic vibrational bands observed for basic zinc carbonate (hydrozincite) in Raman and FTIR spectroscopy.

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic TechniqueAssignmentReference
ν₃ (CO₃²⁻)1545, 1532, 1380RamanAntisymmetric Stretch
ν₁ (CO₃²⁻)1062RamanSymmetric Stretch
δ (OH)980RamanDeformation Mode
ν₂ (CO₃²⁻)800 - 850FTIR & RamanOut-of-Plane Bend
ν₄ (CO₃²⁻)720 - 750FTIR & RamanIn-Plane Bend
OH Stretching~3317FTIRStretching Vibrations

FTIR spectroscopy, particularly in the Attenuated Total Reflection (ATR) mode, is a valuable tool for studying chemical interactions at interfaces. It can be used to investigate the sorption of molecules, such as polymers, onto the surface of basic zinc carbonate or related zinc-based materials. By analyzing changes in the vibrational spectra of the polymer and the substrate, the nature of the chemical bonding at the interface can be elucidated.

For example, studies on the interaction between polyester (B1180765) coatings and zinc/zinc oxide surfaces have utilized ATR-FTIR to probe the chemistry at the interface. These measurements have shown that carboxylate groups can form within the near-interface region of the polyester. This indicates a chemical reaction between the polymer's ester groups and the zinc surface, leading to the formation of zinc carboxylate species. Such interactions are crucial for understanding adhesion and degradation mechanisms in polymer-coated metals.

In a different application, FTIR has been used to characterize cotton fabrics treated with zinc carbonate nanoneedles for flame retardancy. The spectra can confirm the presence of zinc carbonate on the fabric and analyze any changes in the cellulose (B213188) structure of the cotton, indicating a chemical or physical interaction between the zinc compound and the polymer fibers. These studies demonstrate the utility of vibrational spectroscopy in confirming the successful modification of polymer surfaces and probing the nature of the interaction between the additive and the substrate.

Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for characterizing the thermal stability and decomposition behavior of basic zinc carbonate. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material, revealing exothermic and endothermic transitions.

Thermogravimetric analysis of basic zinc carbonate, Zn₅(CO₃)₂(OH)₆ (hydrozincite), reveals its decomposition pathway upon heating. The decomposition process generally begins at approximately 150-220°C and is typically complete by 300-400°C. The TGA curve shows a significant, single-step weight loss in this temperature range. This mass loss is attributed to the simultaneous evolution of gaseous water (H₂O) from the dehydroxylation of the hydroxyl groups and carbon dioxide (CO₂) from the decarbonation of the carbonate groups.

The solid product of this thermal decomposition is zinc oxide (ZnO). DTA curves recorded simultaneously with TGA show a large endothermic peak corresponding to the mass loss, confirming that the decomposition is an energy-absorbing process. The DTG (Derivative Thermogravimetry) curve, which plots the rate of mass loss, typically shows a peak at the temperature of the maximum decomposition rate, often around 270-300°C. Studies have shown that there is generally no evidence for the separate, sequential loss of the carbonate and hydroxyl units; they decompose concurrently.

The following table summarizes the key thermal events during the decomposition of basic zinc carbonate.

Temperature Range (°C)TechniqueObservationInterpretationReference
150 - 400TGASignificant weight loss (~22-25%)Decomposition of compound
~300DTAMajor endothermic peakEnergy absorbed during decomposition
~270DTGPeak rate of weight lossMaximum decomposition rate
>400TGAStable massFormation of stable ZnO residue

TGA is a powerful quantitative tool for verifying the stoichiometry of basic zinc carbonate. The theoretical weight loss for the decomposition of pure hydrozincite, Zn₅(CO₃)₂(OH)₆, to ZnO can be calculated from its molar mass. The molar mass of Zn₅(CO₃)₂(OH)₆ is approximately 547.0 g/mol , and the mass of the volatile components (2 CO₂ and 3 H₂O) is 142.0 g/mol .

Theoretical weight loss (%) = (Mass of volatile components / Molar mass of hydrozincite) * 100 Theoretical weight loss (%) = (142.0 / 547.0) * 100 ≈ 25.9%

The experimentally measured weight loss from TGA can be compared to this theoretical value. In practice, the observed weight loss is often slightly lower than the theoretical value, with reported values around 23-25%. This discrepancy can provide valuable information about the sample's composition. A lower-than-expected weight loss may suggest the presence of nonvolatile impurities, such as zinc oxide, in the initial sample, or a slight deviation from the ideal hydrozincite stoichiometry. By comparing the experimental and theoretical weight loss, TGA allows for a quantitative assessment of the sample's purity and composition.

Surface Area and Porosity Analysis (e.g., BET, BJH)

The determination of specific surface area and porosity is critical for understanding the performance of materials in applications such as catalysis, adsorption, and energy storage. The Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods are standard techniques for this purpose. scispace.commagnascientiapub.com The BET method determines the specific surface area by analyzing the physisorption of a gas (typically nitrogen) onto the material's surface. magnascientiapub.com The BJH method provides information on pore size distribution and pore volume by analyzing the desorption isotherm of the gas. scispace.com

For materials derived from basic zinc carbonate, such as zinc oxide (ZnO), these analyses reveal important structural characteristics. For instance, highly active ZnO powder synthesized from basic zinc carbonate precursors has been shown to possess a mesoporous structure. This structure is characterized by a significant surface area and a defined pore size, which are crucial for its catalytic and photocatalytic activities.

Table 1: Surface Area and Porosity Data for ZnO Derived from Basic Zinc Carbonate
ParameterValue
BET Surface Area79.5 ± 4.0 m²/g
Average Pore Size (BJH)20 ± 2 nm
Cumulative Pore Volume (BJH)0.507 ± 0.051 cm³/g

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. researchgate.net The technique works by irradiating a material with a beam of X-rays and measuring the kinetic energy and number of electrons that escape. researchgate.net

In the analysis of basic zinc carbonate, with the formula Zn₅(CO₃)₂(OH)₆, XPS is used to confirm the presence and chemical states of zinc, carbon, and oxygen. The binding energies of the core-level electrons are characteristic of a specific element and its oxidation state. For instance, the Zn 2p peak is analyzed to confirm the Zn²⁺ state. The O 1s spectrum is particularly informative, as it can be deconvoluted to distinguish between carbonate (CO₃²⁻), hydroxide (B78521) (OH⁻), and zinc oxide (ZnO) species. The C 1s spectrum helps in identifying the carbonate group. Studies show that the presence of hydroxyl anions in basic zinc carbonate significantly alters the energy band structure compared to simple zinc carbonate. nih.gov

Table 2: Typical XPS Binding Energies for Basic Zinc Carbonate and Related Species
Element/OrbitalBinding Energy (eV)Associated Species
Zn 2p₃/₂~1022-1023Zn²⁺ in Zinc Carbonate/Oxide nih.gov
O 1s~531.5Carbonate (CO₃²⁻) nih.gov
O 1s~532.9Hydroxide (OH⁻) / Defects nih.gov
C 1s~289-290Carbonate (CO₃²⁻) nih.gov

Photoluminescence (PL) and UV-Visible Spectroscopy for Optical Properties

Photoluminescence (PL) and UV-Visible Spectroscopy are powerful non-destructive methods for investigating the optical properties of materials. UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which provides information about the electronic transitions and the band gap of a material. Pure zinc carbonate shows light absorption in the wavelength range below 200 nm. iaea.org

Photoluminescence spectroscopy involves the excitation of a material with photons, leading to the emission of light as electrons return to lower energy states. The emission spectrum reveals information about the electronic structure, defects, and impurities within the material. Zinc oxide derived from basic zinc carbonate precursors often exhibits a characteristic PL spectrum. iaea.org This typically includes a near-band-edge (NBE) emission in the UV region, corresponding to the material's band gap, and one or more broad emission bands in the visible region. These visible emissions are generally associated with intrinsic lattice defects such as oxygen vacancies, zinc interstitials, or other impurities. For example, a broad emission band with a maximum at 575 nm in ZnO is attributed to defect-related photoluminescence. iaea.org

Table 3: Optical Properties of Basic Zinc Carbonate and Derived ZnO
TechniqueMaterialObservationWavelength/Energy
UV-Vis SpectroscopyPure Zinc CarbonateLight Absorption< 200 nm iaea.org
PhotoluminescenceZnO from Basic Zinc CarbonateDefect-Related Emission~575 nm iaea.org

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Characteristics

Electrochemical Impedance Spectroscopy (EIS) is a technique used to study the electrochemical properties of electrodes and cells. nih.govresearchgate.net It involves applying a small amplitude AC voltage or current signal over a wide range of frequencies and measuring the impedance response. nih.gov The resulting data, often presented as a Nyquist plot, can be modeled with an equivalent circuit to determine key parameters like solution resistance (Rs), double-layer capacitance (Cdl), and charge transfer resistance (Rct). researchgate.net

Table 4: EIS-Derived Parameters for Zinc-Based Systems
SystemParameterValue (Ω cm²)Conditions
Pure ZnImpedance Modulus |Z|3389Initial immersion in Hanks' solution researchgate.net
Pure ZnImpedance Modulus |Z|2501After 4 hours immersion in Hanks' solution researchgate.net
ZnO NanoparticlesCharge Transfer Resistance (Rct)Increases with massDeposited on screen-printed electrode researchgate.net

Theoretical and Computational Studies on Basic Zinc Carbonate Systems

Quantum Chemical Modeling of Structure, Stability, and Reactivity

Quantum chemical modeling is a cornerstone of computational studies on basic zinc carbonate, providing a detailed understanding of its intrinsic properties. These models are used to predict the geometric structure, thermodynamic stability, and chemical reactivity of various forms of zinc carbonate.

Recent studies have employed quantum chemical modeling to investigate the interaction between zinc carbonate nanoparticles (ZnC-NPs) and biopolymers such as chitosan (B1678972), hydroxyethyl (B10761427) cellulose (B213188), methyl cellulose, and hyaluronic acid. These models have shown that the interaction is energetically favorable and preferentially occurs through the hydroxyl (-OH) groups of the basic zinc carbonate. This finding is corroborated by experimental FTIR spectroscopy. The specific form of basic zinc carbonate identified in these studies is hydrozincite, with the chemical formula Zn₅(OH)₆(CO₃)₂. researchgate.net

The modeling also reveals that the sorption of polymers onto different crystallographic planes of the crystallites influences the morphology of the resulting basic zinc carbonate nanoparticles. researchgate.net

Table 1: Key Findings from Quantum Chemical Modeling of Basic Zinc Carbonate

Studied SystemKey Findings
Interaction of ZnC-NPs with biopolymersEnergetically favorable interaction, occurring primarily through -OH groups.
Morphology of Zn₅(OH)₆(CO₃)₂Influenced by the sorption of polymers on different crystallographic planes.

Density Functional Theory (DFT) Calculations for Electronic Structure and Interfacial Interactions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mpg.de DFT calculations are instrumental in understanding the electronic properties and interfacial interactions of basic zinc carbonate.

DFT has been employed to study the high-pressure behavior of zinc carbonate (ZnCO₃), predicting phase transitions and the stability of different polymorphs. These calculations have shown that at ambient conditions, the most stable structure of ZnCO₃ has the R-3c space group. nih.govscispace.comresearchgate.net

Furthermore, DFT calculations have been used to explore the interfacial interactions in catalyst precursors containing zinc and copper carbonates. These studies have provided evidence that carbonate groups can favorably bind copper oxide (CuO) and zinc oxide (ZnO) together at their interface, preventing the growth of oxide crystallites during calcination. whiterose.ac.uk This understanding is crucial for designing more efficient catalysts.

DFT has also been applied to investigate the structure of hydrozincite, the zinc end-member of the aurichalcite-hydrozincite solid solution. These calculations have shown that the hydrozincite-type structure with a C2/m space group is energetically favorable for certain compositions. mdpi.com

Molecular Dynamics Simulations for Ion Solvation and Transport Phenomena in Related Zinc Systems

While direct molecular dynamics (MD) simulations specifically on basic zinc carbonate are not extensively reported in the provided context, MD simulations of related zinc systems, particularly aqueous zinc electrolytes, offer valuable insights into ion solvation and transport phenomena that are relevant to the behavior of zinc ions in various chemical environments.

MD simulations, often enhanced by neural network potentials, have been used to study the solvation structure and transport properties of aqueous zinc chloride (ZnCl₂) electrolytes. These simulations provide a detailed picture of the Zn²⁺ solvation shell structures and have revealed different ion transport mechanisms at varying concentrations. aps.orgdoaj.org For instance, at increasing salt concentrations, the transport mechanism can shift from independent ion transport to more complex, correlated ion movements. doaj.org

These computational studies also show that the interaction between Zn²⁺ and water molecules can weaken the O-H bonds in water, which has implications for the reactivity of solvated zinc ions. researchgate.net The insights gained from these simulations on zinc ion behavior in solution are fundamental to understanding the formation and dissolution processes of zinc-containing minerals like basic zinc carbonate.

Table 2: Insights from Molecular Dynamics Simulations of Aqueous Zinc Systems

Simulation FocusKey Insights
Zn²⁺ Solvation StructureProvides a quantitative picture of the coordination of water and other ions around the zinc cation. doaj.org
Ion Transport MechanismsReveals concentration-dependent shifts in how zinc ions move through the solution. aps.orgdoaj.org
Water Molecule ReactivityShows that Zn²⁺ can weaken the O-H bonds of solvating water molecules. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches (e.g., carbonation, decomposition)

Computational methods are pivotal in elucidating the mechanisms of chemical reactions involving basic zinc carbonate, such as its formation through carbonation and its breakdown via thermal decomposition.

The carbonation of zinc oxide (ZnO) to form basic zinc carbonate is a key process. A proposed model for this reaction involves the following stages: CO₂ + H₂O → HCO₃⁻ + H⁺. researchgate.net While detailed computational studies on this specific mechanism for basic zinc carbonate are not elaborated in the provided search results, the general principles of carbonate formation are well-established.

The thermal decomposition of basic zinc carbonate has been studied using non-isothermal kinetics. For zinc hydroxide (B78521) carbonate (Zn₄CO₃(OH)₆·H₂O), the decomposition to ZnO is a two-step process. The activation energy for the initial decomposition of basic zinc carbonate to ZnO has been determined to be in the range of 130–170 kJ mol⁻¹. researchgate.netresearchgate.net Another study on the calcination of zinc carbonate hydroxide found the activation energy to be approximately 180 ± 5 kJ/mol. researchgate.net

Table 3: Kinetic Parameters for the Thermal Decomposition of Basic Zinc Carbonate

CompoundDecomposition StepActivation Energy (Ea)
Zn₄CO₃(OH)₆·H₂ODecomposition to ZnO130–170 kJ mol⁻¹ researchgate.netresearchgate.net
Zinc Carbonate HydroxideCalcination180 ± 5 kJ/mol researchgate.net

Prediction of Topological Preferences and Stability of Basic Zinc Carbonate Polymorphs and Derivatives

Computational approaches, particularly those combining crystal structure prediction (CSP) methods with DFT, are essential for predicting the stable crystalline forms (polymorphs) and derivatives of basic zinc carbonate. nih.gov

For the simpler zinc carbonate (ZnCO₃), evolutionary crystal structure prediction methods coupled with DFT have been used to explore its high-pressure polymorphs. These studies have successfully predicted the stable phases of ZnCO₃ at different pressures, with the calcite structure (R-3c space group) being the most stable at ambient conditions. nih.govscispace.comresearchgate.net The predicted phase transitions occur at approximately 78 GPa and 121 GPa. nih.govscispace.comresearchgate.net

In the context of basic zinc carbonate, DFT calculations have been used to compare the stability of the aurichalcite and hydrozincite structures. For the pure zinc end-member, Zn₅(CO₃)₂(OH)₆, the aurichalcite-type structure is predicted to be energetically more favorable than the hydrozincite-type structure at ambient pressure. However, a transformation to the hydrozincite structure is predicted to occur at 18 GPa. mdpi.com This suggests that the experimentally observed hydrozincite phase might be a metastable form at room pressure. mdpi.com

These predictive capabilities are crucial for understanding the conditions under which different forms of basic zinc carbonate can exist and for guiding the synthesis of materials with desired crystal structures and properties.

Table 4: Predicted Stable Polymorphs and Phase Transitions

CompoundConditionMost Stable Predicted Phase/StructurePredicted Phase Transition Pressure
ZnCO₃Ambient PressureR-3c (Calcite structure) nih.govscispace.comresearchgate.net78 GPa nih.govscispace.comresearchgate.net
ZnCO₃78 GPa - 121 GPaC2/m nih.govscispace.comresearchgate.net121 GPa nih.govscispace.comresearchgate.net
ZnCO₃> 121 GPaP2₁2₁2₁ nih.govscispace.comresearchgate.netN/A
Zn₅(CO₃)₂(OH)₆Ambient PressureAurichalcite-type mdpi.com18 GPa (to Hydrozincite-type) mdpi.com

Advanced Applications of Basic Zinc Carbonate and Its Derivatives in Materials Science and Engineering

Catalysis and Photocatalysis Research

The chemical reactivity and thermal decomposition characteristics of basic zinc carbonate make it an important starting material in the field of catalysis. It is particularly valued as a precursor for zinc oxide and mixed-metal oxide systems with significant catalytic and photocatalytic activities.

Basic Zinc Carbonate as a Precursor for Industrial Catalysts (e.g., Cu/ZnO/Al₂O₃ systems)

Basic zinc carbonate is a key precursor in the synthesis of ternary Cu/ZnO/Al₂O₃ catalysts, which are crucial for industrial-scale methanol synthesis from syngas (a mixture of CO, CO₂, and H₂) lidsen.comehu.es. The co-precipitation method is commonly employed, where aqueous solutions of copper, zinc, and aluminum salts (often nitrates) are precipitated using an alkali solution like sodium carbonate lidsen.comkhwarizmico.comlidsen.com. This process results in the formation of a hydroxy-carbonate precursor material, structurally related to basic zinc carbonate, that contains a highly dispersed mixture of the metal components.

Upon calcination (thermal decomposition) of this precursor, a porous, high-surface-area mixed oxide catalyst is formed lidsen.comresearchgate.net. The decomposition of the carbonate and hydroxide (B78521) groups creates a nanostructured material with intimate contact between the copper, zinc oxide, and alumina phases researchgate.net. This intimate contact is critical for the catalyst's performance. In these systems, copper is the active phase, while ZnO and Al₂O₃ act as structural promoters ehu.es. The ZnO component, derived from the basic zinc carbonate precursor, is thought to prevent the sintering of copper nanoparticles, thereby maintaining a high active surface area, and to participate directly in the catalytic mechanism ehu.esresearchgate.net. The specific properties of the final catalyst, such as particle size and surface area, are influenced by the precipitation and calcination conditions lidsen.comresearchgate.net.

Catalyst SystemPrecursor SaltsPrecipitantKey Findings
Cu/ZnO/Al₂O₃ Cu(NO₃)₂, Zn(NO₃)₂, Al(NO₃)₃Na₂CO₃Reverse co-precipitation yields an X-ray amorphous structure with a high specific surface area after calcination at 300 °C, effective for methanol synthesis lidsen.com.
Cu/ZnO/Al₂O₃ Cu(NO₃)₂, Zn(NO₃)₂, Al(NO₃)₃Na₂CO₃The standard co-precipitation method is used to create the catalyst precursor for methanol synthesis applications ehu.es.
Cu/Zn/Zr/Ga --In CO₂ hydrogenation to methanol, ZnO can react with H₂O and CO₂ to form ZnCO₃ under certain process conditions mdpi.com.

Design and Performance of Basic Zinc Carbonate-Derived Photocatalysts for Organic Pollutant Degradation

Basic zinc carbonate is an effective precursor for synthesizing zinc oxide (ZnO), a wide-bandgap semiconductor widely studied for its photocatalytic capabilities in degrading organic pollutants in water and air researchgate.netsemanticscholar.orgresearchgate.netdhu.edu.cn. Thermal decomposition (calcination) of basic zinc carbonate is a straightforward method to produce ZnO nanoparticles with high purity and a large surface area semanticscholar.orgscispace.com. The morphology and particle size of the resulting ZnO can be controlled by the synthesis conditions, which in turn affects its photocatalytic performance scispace.com.

These ZnO materials, when irradiated with light of sufficient energy (typically UV light), generate electron-hole pairs that produce highly reactive oxygen species (ROS), such as hydroxyl radicals arabjchem.orgnih.gov. These ROS can break down complex organic molecules, like industrial dyes and phenols, into simpler, less harmful substances such as CO₂ and H₂O dhu.edu.cnarabjchem.org.

To improve the efficiency of these photocatalysts, particularly under visible light, various modifications have been explored. For instance, composite materials are designed by combining ZnO derived from basic zinc carbonate with other materials. Ag/ZnO microplates, synthesized by calcining a precursor made from basic zinc carbonate and silver nitrate, have shown significantly enhanced photocatalytic activity for the degradation of dyes like Rhodamine B and Methylene Blue compared to pure ZnO nih.gov. Similarly, g-C₃N₄/ZnO composites prepared using basic zinc carbonate and urea have also demonstrated effective degradation of Methylene Blue under visible light mdpi.com.

PhotocatalystPrecursorsPollutantDegradation Performance
Ag/ZnO Basic zinc carbonate, Silver nitrateRhodamine B (RhB), Methylene Blue (MB)Activity is 1.5 times higher for RhB and nearly 5 times higher for MB compared to pure ZnO under UV light nih.gov.
g-C₃N₄/ZnO Basic zinc carbonate dihydrate, UreaMethylene Blue (MB)Achieved 74% degradation after 80 minutes of reaction under visible light mdpi.com.
ZnO Basic zinc carbonateAcetone VaporNanocrystalline ZnO derived from a hydrozincite intermediate shows high photo-oxidative activity under UV irradiation researchgate.net.

Mechanistic Insights into Photocatalytic Activity and Charge Carrier Dynamics

Charge Generation: When the semiconductor absorbs photons with energy greater than its bandgap, electrons are excited from the valence band (VB) to the conduction band (CB), leaving holes in the VB.

Charge Separation and Transport: The generated electrons and holes must separate and migrate to the catalyst's surface to participate in redox reactions.

Recombination: A significant limiting factor for efficiency is the recombination of electrons and holes, where they annihilate each other, releasing energy as heat or light without performing any chemical work rsc.org.

The conversion of basic zinc carbonate to ZnO often introduces a variety of intrinsic defects into the crystal lattice, such as oxygen vacancies (Vₒ) and zinc interstitials (Znᵢ) researchgate.netresearchgate.netrsc.org. These defects can profoundly influence photocatalytic activity. While some defects can act as recombination centers, trapping electrons and holes and thereby reducing efficiency, others can be beneficial researchgate.netresearchgate.net. For instance, certain surface defects can trap one type of charge carrier, promoting separation and increasing the lifetime of the other carrier to react with adsorbed molecules rsc.orgacs.org. Studies have shown that oxygen vacancies, in particular, can play a significant role in enhancing the photocatalytic activity of ZnO rsc.orgacs.org.

Furthermore, creating composite structures, such as the Ag/ZnO system derived from basic zinc carbonate, introduces new mechanisms to enhance charge separation nih.gov. The presence of metallic silver nanoparticles on the ZnO surface can create a Schottky barrier, facilitating the transfer of photogenerated electrons from the ZnO to the Ag particles. This process effectively separates the charge carriers, reduces recombination rates, and prolongs their lifetime, leading to enhanced photocatalytic performance nih.gov. Advanced spectroscopic techniques, such as transient absorption spectroscopy, are used to probe these ultrafast charge carrier dynamics and understand the mechanisms that dictate photocatalytic efficiency rsc.orgresearchgate.net.

Composite Materials Development and Engineering

Basic zinc carbonate is also utilized directly as a functional filler or additive in the development of composite materials, particularly with polymer matrices.

Polymer-Matrix Composites Incorporating Basic Zinc Carbonate (e.g., PLA, rubber)

In the rubber industry, basic zinc carbonate is a well-established additive used as a filler and reinforcing agent zxchem.comnbinno.com888chem.com. Its incorporation into rubber formulations can enhance several key mechanical properties. It improves tensile strength, elasticity, and resistance to abrasion nbinno.comglochem.com. Furthermore, basic zinc carbonate can act as a curing activator in the vulcanization process and serves as a fire-retardant filler, improving the safety of rubber products exposed to high temperatures preciseagro.comnanografi.com. Because its refractive index is similar to that of natural rubber, it can also be used to improve the translucency of the final product preciseagro.com.

In the field of biodegradable polymers, basic zinc carbonate and its derivatives are being explored as fillers for materials like polylactic acid (PLA) dntb.gov.ua. The addition of zinc-based fillers can modify the thermal and mechanical properties of PLA composites researchgate.netnih.gov. For example, composites of PLA and basic zinc carbonate have been developed for use as filaments in 3D printing applications dntb.gov.ua. The incorporation of these inorganic fillers can influence the crystallinity and degradation behavior of the polymer matrix researchgate.netnih.gov.

Polymer MatrixRole of Basic Zinc Carbonate/DerivativeObserved Effects
Rubber Filler, reinforcing agent, curing activatorEnhanced tensile strength, elasticity, and abrasion resistance nbinno.comglochem.com. Acts as a fire-proofing filler preciseagro.com.
Polylactic Acid (PLA) FillerModifies thermal and mechanical properties; used in developing novel 3D printing filaments dntb.gov.uaresearchgate.net.

Hybrid Inorganic-Organic Architectures and Their Functional Properties

Basic zinc carbonate serves as a building block for creating more complex hybrid inorganic-organic materials. These materials combine the properties of both components to achieve novel functionalities.

One approach involves using biopolymers as stabilizing agents during the precipitation of basic zinc carbonate researchgate.net. For instance, the synthesis of zinc carbonate nanoparticles in the presence of polymers like chitosan (B1678972) or hyaluronic acid results in hybrid materials where the organic polymer is sorbed onto the crystallographic planes of the inorganic nanoparticles. This interaction influences the morphology and size of the resulting basic zinc carbonate particles researchgate.net.

Another example is the creation of metal-semiconductor hybrid structures. The Ag/ZnO composite, synthesized from a basic zinc carbonate precursor, is a hybrid inorganic architecture where metallic silver nanoparticles are decorated on the surface of ZnO microplates nih.gov. This specific architecture is designed to enhance a functional property—in this case, photocatalysis—by leveraging the synergistic interaction between the inorganic semiconductor (ZnO) and the inorganic metallic nanoparticles (Ag) nih.gov. These examples demonstrate how basic zinc carbonate can be a key ingredient in the bottom-up fabrication of functional hybrid materials with tailored properties for specific applications.

Fabrication Methods and Material Properties for Advanced Manufacturing (e.g., 3D Printing Filaments)

The integration of basic zinc carbonate into polymers for advanced manufacturing, particularly in Fused Filament Fabrication (FFF) 3D printing, is an emerging area of materials science. The primary fabrication method involves compounding basic zinc carbonate particles with a thermoplastic polymer matrix, such as Polylactic Acid (PLA), to create composite filaments.

The fabrication process of these composite filaments typically includes the following steps:

Drying: Both the polymer resin and the basic zinc carbonate powder are thoroughly dried to remove any moisture, which can cause voids and inconsistencies in the extruded filament.

Mixing: The dried polymer and basic zinc carbonate are physically mixed to ensure a homogeneous distribution of the filler within the matrix.

Extrusion: The mixture is then fed into a single-screw or twin-screw extruder. The material is heated to its melting point, further mixed by the rotating screw(s), and then forced through a die to form a continuous filament of a specific diameter (commonly 1.75 mm or 2.85 mm).

Cooling: The extruded filament is passed through a water bath to cool and solidify. The cooling rate is a critical parameter that can affect the filament's roundness and mechanical properties.

Spooling: Finally, the filament is wound onto a spool for use in a 3D printer.

The incorporation of basic zinc carbonate into PLA filaments has been explored for applications such as laser-assisted thermal decomposition, where the composite material is designed to undergo specific chemical changes upon laser irradiation after printing.

The material properties of these composite filaments and the resulting 3D printed objects are influenced by the concentration, particle size, and dispersion of the basic zinc carbonate filler. Research into polymer composites with zinc oxide (ZnO), a derivative of basic zinc carbonate, provides insights into the expected effects. The addition of ZnO nanoparticles and microparticles to Acrylonitrile Butadiene Styrene (ABS) for 3D printing has been shown to enhance mechanical properties. For instance, a 14% increase in tensile strength was observed at a 5% weight concentration for both nanocomposite and microcomposite materials compared to pure ABS nih.gov. Similarly, flexural strength was increased by 15.3% in ABS/ZnO nanocomposites and 17% in ABS/ZnO microcomposites nih.gov. These enhancements are attributed to the high mechanical toughness and chemical stability of the zinc-based filler nih.gov.

Interactive Data Table: Mechanical Properties of ABS/ZnO 3D-Printed Composites

Filler TypeFiller Concentration (wt.%)Tensile Strength Increase (%)Flexural Strength Increase (%)
ZnO nano0.5-15.3
ZnO nano5.014-
ZnO micro5.01417

Note: Data sourced from studies on ZnO composites, providing an indication of the potential effects of basic zinc carbonate.

Precursor for Advanced Zinc Oxide (ZnO) Materials

Basic zinc carbonate is a significant precursor for the synthesis of advanced zinc oxide (ZnO) materials due to its ability to be decomposed into ZnO through thermal treatment. This process offers a reliable route to produce ZnO with controlled morphologies and properties, making it suitable for a wide range of electronic and optoelectronic applications.

Controlled Synthesis of Nanostructured ZnO (e.g., Nanoparticles, Nanorods, Nanowires)

The thermal decomposition of basic zinc carbonate ([ZnCO₃]₂·[Zn(OH)₂]₃) is a common method for producing ZnO nanoparticles. By heating the precursor at a specific temperature, for instance around 600°C for one hour, it is possible to obtain ZnO nanoparticles with a polydisperse system and grain sizes typically in the range of 40 to 60 nm scispace.com. The resulting nanocrystalline ZnO often exhibits a skeletal microstructure with high porosity scispace.com.

Beyond simple thermal decomposition in air, solvothermal synthesis using basic zinc carbonate as a precursor has been employed to gain further control over the resulting ZnO nanostructures. In this method, the reaction is carried out in a solvent under elevated temperature and pressure. The choice of solvent and other reaction parameters can significantly influence the morphology of the final ZnO product. For example, ZnO nanoparticles have been synthesized solvothermally in various diols, with ethylene (B1197577) glycol being identified as a suitable medium for producing smaller ZnO particles of around 55 nm researchgate.net. The morphology of the resulting nanostructures can be tuned by changing parameters such as the precursor composition, pH, temperature, and heating rate wikipedia.org.

The synthesis of more complex one-dimensional (1D) nanostructures like nanorods and nanowires from basic zinc carbonate precursors is also an active area of research. One approach involves the initial synthesis of zinc carbonate hydroxide nanobelts, which are then calcined at a temperature of 300°C to form ZnO nanowires nih.gov. These nanowires can exhibit unique structures, such as long chains of closely attached ZnO nanocrystals nih.gov. The synthesis of ZnO nanostructures is influenced by various parameters including the concentration of precursors, types of solvents, pH, time, and temperature of thermal treatment mdpi.com.

Interactive Data Table: Synthesis Methods for Nanostructured ZnO from Basic Zinc Carbonate

Synthesis MethodPrecursorResulting NanostructureTypical SizeKey Parameters
Thermal DecompositionBasic zinc carbonateNanoparticles40-60 nmAnnealing temperature (e.g., 600°C), time scispace.com
SolvothermalBasic zinc carbonateNanoparticles~55 nmSolvent (e.g., ethylene glycol), temperature, catalyst researchgate.net
Calcination of IntermediateZinc carbonate hydroxide nanobeltsNanowires-Calcination temperature (e.g., 300°C) nih.gov

Doping Strategies and Their Structural and Optical Implications in Derived ZnO

Doping ZnO with other elements is a crucial strategy to modify its structural, optical, and electronic properties, thereby tailoring it for specific applications. When basic zinc carbonate is used as the precursor for ZnO, doping can be achieved either during the synthesis of ZnO or as a post-synthesis modification.

A direct method involves the co-precipitation of the dopant along with the zinc carbonate precursor, followed by calcination. For instance, Ag/ZnO microplates have been synthesized by an ion-exchange process between zinc carbonate hydroxide and silver nitrate, followed by calcination nih.gov. The presence of metallic silver in the final ZnO structure was found to increase the separation of electrons and holes, enhancing its photocatalytic activity nih.gov.

The introduction of dopants into the ZnO lattice, derived from basic zinc carbonate, has significant structural and optical consequences. Structurally, the incorporation of dopant ions can lead to changes in the lattice parameters, crystallite size, and the introduction of strain. For example, doping ZnO with Samarium (Sm³⁺) has been shown to cause a slight lattice contraction, which is dependent on lattice distortion and strain induced by the substitution ias.ac.in.

Optically, doping can alter the band gap energy of the resulting ZnO. The introduction of Manganese (Mn) into the ZnO crystal structure has been observed to modify the band structure and reduce the energy gap nih.gov. Similarly, Cobalt (Co) doping can lead to a red shift in the direct band gap of ZnO nanoparticles, with the optical band gap decreasing as the Co doping level increases walshmedicalmedia.comresearchgate.net. This change is often attributed to d-d transitions of the dopant ions and their incorporation into the ZnO lattice walshmedicalmedia.com. Conversely, some dopants, like Sm, have been reported to cause a widening of the band gap ias.ac.in. These modifications to the optical properties are critical for tuning the material's light absorption and emission characteristics for optoelectronic devices.

Interactive Data Table: Effects of Doping on Properties of ZnO Derived from Carbonate Precursors

DopantPrecursor/MethodStructural ChangeOptical Property Change
Silver (Ag)Ion-exchange with zinc carbonate hydroxide, then calcinationFormation of Ag/ZnO compositeIncreased separation of electrons and holes nih.gov
Samarium (Sm)Wet-chemical synthesisSlight lattice contractionWidening of the band gap ias.ac.in
Manganese (Mn)Not specified-Reduction in energy band gap nih.gov
Cobalt (Co)Not specifiedSubstitution of Co²⁺ into ZnO latticeRed shift in the optical band gap walshmedicalmedia.comresearchgate.net

Optoelectronic and Electronic Applications of Basic Zinc Carbonate-Derived ZnO

ZnO derived from basic zinc carbonate is a promising material for a variety of optoelectronic and electronic applications due to its favorable properties, which can be tailored through controlled synthesis and doping. These applications include photodetectors and solar cells.

High-performance ultraviolet (UV) photodetectors have been fabricated using unique ZnO nanowires synthesized from zinc carbonate hydroxide nanobelts nih.gov. These photodetectors exhibited significantly higher photoresponse currents and on/off current ratios compared to those based on ZnO nanocrystals nih.gov. The superior performance is attributed to the unique nanostructure of the nanowires, which consist of long chains of closely attached ZnO nanocrystals forming ZnO/ZnO nanocrystal junctions nih.gov. This structure is believed to facilitate efficient charge transport and enhance the photodetection capabilities.

In the realm of photovoltaics, ZnO is widely used as an electron transport layer (ETL) in perovskite solar cells due to its high electron mobility, high transmittance, and suitable energy level matching asrjetsjournal.org. ZnO derived from basic zinc carbonate can be processed to form thin films for these applications. The performance of such solar cells is highly dependent on the quality and properties of the ZnO layer. Furthermore, ZnO has been investigated as a photoanode in photoelectrochemical (PEC) cells for solar-to-hydrogen conversion rsc.org. Nanostructured ZnO photoanodes can exhibit enhanced PEC current and solar-to-hydrogen efficiency rsc.org. The properties of ZnO derived from basic zinc carbonate, such as high surface area and controlled morphology, are advantageous for these applications.

The potential for ZnO derived from basic zinc carbonate in various optoelectronic devices is significant, with ongoing research focused on further improving material properties and device performance.

Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and tunable pore sizes make them attractive for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.

Basic Zinc Carbonate as a Metal Source in MOF Fabrication (e.g., ZIF-8)

Basic zinc carbonate can serve as a metal source for the synthesis of zinc-based MOFs, such as the Zeolitic Imidazolate Framework-8 (ZIF-8). ZIF-8 is composed of zinc ions tetrahedrally coordinated to 2-methylimidazolate linkers, forming a sodalite-type framework.

The use of basic zinc carbonate as a zinc precursor has been demonstrated in the mechanochemical synthesis of ZIF-8 researchgate.net. Mechanochemistry, or solid-state synthesis, involves the grinding or milling of reactants to induce chemical reactions, often in the absence of a solvent. In this method, basic zinc carbonate is milled together with the organic linker, 2-methylimidazole, to form the ZIF-8 structure. This approach is considered a more environmentally friendly and scalable route for MOF production compared to traditional solvothermal methods.

During the mechanochemical synthesis of ZIF-8 from basic zinc carbonate, the formation of a carbonate phase, Zn₂(MeIm)₂CO₃, has been observed as a side product researchgate.net. This indicates a reactive pathway where the carbonate from the precursor can be incorporated into the final structure under certain conditions. The choice of the zinc source is a critical parameter in ZIF-8 synthesis, as it can influence the crystallinity, particle size, and morphology of the resulting MOF. While zinc acetate (B1210297) and zinc nitrate are more commonly used zinc sources in solvothermal synthesis, the use of basic zinc carbonate in mechanochemical routes offers an alternative pathway for ZIF-8 fabrication.

Mechanochemical and Solvothermal Routes to Basic Zinc Carbonate-Derived MOFs

The synthesis of Metal-Organic Frameworks (MOFs) has garnered significant attention due to their vast potential in gas storage, separation, and catalysis. Basic zinc carbonate serves as a valuable precursor in the formation of zinc-based MOFs, offering distinct advantages in both mechanochemical and solvothermal synthesis routes.

Mechanochemical Synthesis:

Mechanochemical synthesis, a solvent-free or low-solvent method, utilizes mechanical energy to induce chemical reactions. This approach is recognized for its environmental benefits and potential for scalability. Basic zinc carbonate has been effectively employed in the mechanochemical synthesis of Zeolitic Imidazolate Frameworks (ZIFs), particularly ZIF-8.

In a typical mechanochemical process, basic zinc carbonate is milled with a linker molecule, such as 2-methylimidazole for the synthesis of ZIF-8. The mechanical force initiates a reaction where the basic zinc carbonate provides the zinc nodes that coordinate with the organic linkers. This process can be monitored in real-time by measuring the pressure changes within the milling vessel, which correspond to the release of carbon dioxide and water as byproducts.

Research has demonstrated that the mechanochemical reaction between basic zinc carbonate and 2-methylimidazole proceeds through a two-stage mechanism. Initially, ZIF-8 is formed with a corresponding increase in pressure from the evolved CO2. Subsequently, the newly formed ZIF-8 can adsorb the CO2, leading to the formation of a metal imidazolate carbonate side product, which is indicated by a pressure decrease. Understanding this feedback mechanism is crucial for optimizing the synthesis to yield pure ZIF-8. The use of liquid-assisted grinding (LAG), where a small amount of solvent is added, can influence the reaction kinetics and the formation of intermediate phases.

Table 1: Comparison of Mechanochemical Conditions for ZIF-8 Synthesis from Basic Zinc Carbonate

ParameterNeat MillingLiquid-Assisted Grinding (LAG)
Solvent NoneSmall amounts of organic solvent or water
Reaction Time Can be longerOften shorter
Product Purity May contain unreacted precursors or side productsGenerally higher purity
Process Monitoring Manometric real-time monitoring is effectiveManometric monitoring applicable

Solvothermal Synthesis:

Solvothermal synthesis is a widely used method for preparing crystalline MOFs. It involves heating the reactants in a sealed vessel containing a solvent at temperatures above its boiling point. While specific detailed research on the solvothermal synthesis of MOFs directly from basic zinc carbonate is less common than for other zinc salts like zinc nitrate or acetate, the principles of the method are applicable.

In a hypothetical solvothermal synthesis using basic zinc carbonate, the compound would be mixed with a chosen organic linker in a suitable solvent, such as dimethylformamide (DMF) or ethanol (B145695). The mixture would then be heated in an autoclave or a sealed vial. Under these conditions of elevated temperature and pressure, the basic zinc carbonate would dissolve and release zinc ions, which then coordinate with the deprotonated organic linkers to form the crystalline MOF structure. The choice of solvent, temperature, and reaction time are critical parameters that influence the resulting MOF's topology, crystal size, and morphology.

Role in Advanced Chemical Synthesis as a Reaction Promoter

Basic zinc carbonate plays a significant role in advanced chemical synthesis, primarily as a catalyst or a precursor to catalytically active species. Its utility spans various industrial and laboratory-scale reactions, where it can act as a reaction promoter, enhancing reaction rates and selectivity.

One of the well-established applications of basic zinc carbonate is as a precursor for the synthesis of highly active zinc oxide (ZnO) catalysts. Through thermal decomposition (calcination), basic zinc carbonate is converted into ZnO with a high surface area and specific morphological properties, which are crucial for its catalytic performance. These ZnO catalysts are employed in a range of important industrial processes, including:

Methanol Synthesis: Zinc-based catalysts, often derived from precursors like basic zinc carbonate, are essential components in the industrial synthesis of methanol from synthesis gas (a mixture of carbon monoxide, carbon dioxide, and hydrogen). The catalyst facilitates the hydrogenation of carbon oxides to methanol with high selectivity.

Biodiesel Production: Zinc oxide nanoparticles, which can be synthesized from basic zinc carbonate, have shown promise as heterogeneous catalysts for the transesterification of vegetable oils to produce biodiesel. The catalytic activity is attributed to the basic sites on the ZnO surface.

Beyond its role as a catalyst precursor, basic zinc carbonate itself exhibits catalytic activity in certain reactions. It is utilized as a desulfurization agent in the petroleum and chemical fertilizer industries. In these applications, it reacts with and removes sulfur compounds, such as hydrogen sulfide (B99878) (H₂S), from process streams, which is vital for preventing catalyst poisoning and meeting environmental regulations.

In the realm of organic synthesis, zinc compounds, in general, are known to catalyze various transformations. While specific research detailing basic zinc carbonate as a direct promoter for a wide array of advanced organic reactions is an emerging area, its basic nature and the in-situ generation of zinc ions can facilitate reactions such as:

The synthesis of dimethyl carbonate from methanol and carbon dioxide, where zinc-based catalysts have been shown to be effective.

Transesterification reactions, where it can act as a solid base catalyst.

The catalytic performance of basic zinc carbonate and its derivatives is closely linked to its physical and chemical properties, such as particle size, surface area, and the presence of hydroxyl groups.

Development of Engineered Micronutrient Delivery Systems (Plant-focused)

Zinc is an essential micronutrient for plant growth and development, playing a crucial role in various enzymatic and metabolic processes. nih.gov However, zinc deficiency in soils is a widespread agricultural problem, leading to reduced crop yields and nutritional quality. To address this, engineered micronutrient delivery systems are being developed to enhance the efficiency of zinc fertilization. While much of the research in this area has focused on zinc sulfate (B86663) and zinc oxide, the principles can be extended to the use of basic zinc carbonate.

The primary goal of engineered delivery systems is to provide a controlled and sustained release of zinc to plants, minimizing losses due to leaching or fixation in the soil and improving uptake efficiency. This is particularly important in alkaline and calcareous soils where zinc availability is often limited.

Controlled-Release Fertilizers:

The concept of controlled-release fertilizers involves encapsulating the nutrient source in a matrix or coating that biodegrades or dissolves slowly over time. Research in this area has explored various materials for encapsulating zinc sources. For instance, studies have demonstrated the encapsulation of zinc sulfate in nano-sized manganese hollow core shells and within a superphosphate matrix to achieve a regulated release of zinc. These systems have shown improved zinc use efficiency in crops like rice. Although not explicitly detailed for basic zinc carbonate, its lower solubility compared to zinc sulfate suggests it could be a suitable candidate for incorporation into such controlled-release formulations, potentially offering a more inherently sustained release profile.

Nano-fertilizers:

The application of nanotechnology in agriculture has led to the development of nano-fertilizers. These systems utilize nanoparticles to deliver nutrients to plants more effectively. Zinc oxide nanoparticles (ZnO-NPs) have been extensively studied as a source of zinc for nano-fertilizers. Due to their small size and high surface area, ZnO-NPs can exhibit enhanced uptake and translocation within plants. Basic zinc carbonate can serve as a precursor for the synthesis of ZnO-NPs with controlled size and morphology, making it relevant to the development of these advanced delivery systems.

Table 2: Comparison of Zinc Sources for Engineered Delivery Systems

Zinc SourcePropertiesApplication in Engineered Systems
Zinc Sulfate High water solubilityCommonly used in controlled-release formulations with coatings to slow down release.
Zinc Oxide Low water solubilityUsed in the form of nanoparticles (ZnO-NPs) for enhanced uptake and as a slow-release source.
Basic Zinc Carbonate Very low water solubilityPotential for use in controlled-release formulations due to inherent slow-release properties. Can be a precursor for ZnO-NPs.

The development of engineered micronutrient delivery systems using basic zinc carbonate or its derivatives holds the potential to improve zinc nutrition in crops, leading to enhanced agricultural productivity and food quality. Further research is needed to explore the direct application of basic zinc carbonate in these advanced fertilizer technologies.

Environmental Research Applications Focusing on Remediation Technologies

Adsorption Studies for Environmental Contaminant Removal

Basic zinc carbonate and related carbonate systems are effective in removing heavy metal contaminants from aqueous solutions through adsorption and coprecipitation. These processes involve the binding of contaminants to the surface of the material or their incorporation into its crystal structure.

Research has demonstrated high removal efficiencies for various heavy metals. For instance, studies on the coprecipitation of zinc (Zn) and cadmium (Cd) with calcium carbonate have shown that over 99% of these metals can be removed from water over a wide range of initial concentrations (10 to 5000 mg/L). nih.govacs.orgresearchgate.net In these systems, the less soluble nature of metal carbonates like smithsonite (B87515) (ZnCO3) and otavite (CdCO3) compared to calcite (CaCO3) drives the removal process. nih.gov The resulting carbonate solids effectively sequester the toxic metals. nih.govacs.orgresearchgate.net

Similarly, the natural formation of hydrozincite (a form of basic zinc carbonate) in streams affected by mine tailings has been observed to effectively remove heavy metals like lead (Pb), cadmium (Cd), nickel (Ni), and copper (Cu) through coprecipitation. nih.gov This natural attenuation process highlights the potential for engineered systems using basic zinc carbonate for heavy metal polishing in wastewaters. nih.gov The table below summarizes the removal efficiency of zinc and other heavy metals using carbonate-based precipitation and adsorption methods.

Table 1: Heavy Metal Removal Using Carbonate-Based Adsorption and Precipitation

ContaminantAdsorbent/ProcessInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)Reference
Zinc (Zn)Calcium Carbonate Coprecipitation10 - 5000Below 5>99.5 nih.gov
Cadmium (Cd)Calcium Carbonate Coprecipitation10 - 5000->99.7 nih.gov
Zinc (Zn)Calcium Carbonate Adsorption159.90.00899.99 iscientific.org
Lead (Pb)Calcium Carbonate Adsorption6210.35199.94 iscientific.org
Copper (Cu)Calcium Carbonate Adsorption190.50.02499.98 iscientific.org
Chromium (Cr)Calcium Carbonate Adsorption1560.13999.91 iscientific.org
Iron (Fe)Calcium Carbonate Adsorption1680.33999.79 iscientific.org

Advanced Applications in Wastewater Treatment Technologies (e.g., Dye and Organic Pollutant Degradation)

Basic zinc carbonate serves as a crucial precursor in the synthesis of zinc oxide (ZnO) nanoparticles, which are highly effective photocatalysts used in advanced oxidation processes (AOPs) for wastewater treatment. nih.govresearchgate.net The thermal decomposition of basic zinc carbonate yields ZnO, a semiconductor material that can degrade a wide range of organic pollutants, including synthetic dyes, when exposed to light. nih.gov

The photocatalytic process involves the generation of highly reactive oxygen species, such as hydroxyl radicals, upon irradiation of the ZnO catalyst. These radicals attack and break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water. acs.org The effectiveness of the resulting ZnO catalyst is influenced by its morphology and surface defects, which can be controlled during the synthesis from the basic zinc carbonate precursor. acs.org

Studies have demonstrated the successful degradation of various dyes using ZnO-based photocatalysts. For example, the degradation of Rhodamine B dye has been shown to be highly efficient, with rate constants reaching as high as 35.6 × 10⁻³ min⁻¹. acs.org Similarly, Malachite Green dye has been degraded with efficiencies of over 98% using ZnO prepared from the calcination of a zinc precursor. scispace.com The table below presents findings from several studies on the photocatalytic degradation of different dyes using ZnO.

Table 2: Photocatalytic Degradation of Dyes Using Zinc Oxide

DyeCatalystLight SourceDegradation Efficiency (%)TimeReference
Rhodamine BZnO NanostructuresUV98120 min acs.org
Malachite GreenCalcinated ZnOUV98.48150 min scispace.com
Methylene BlueZnO (from Zinc Acetate)Solar~100~15 min mdpi.com
Pyronine YZnO (from Zinc Acetate)Solar95.424 min mdpi.com
Basic Red 18Ag-ZnO-CuO NanocompositeUV-C>90180 min orientjchem.org
Basic Violet 16Ag-ZnO-CuO NanocompositeUV-C>95180 min orientjchem.org

Interactions with Specific Environmental Contaminants and their Transformation

Basic zinc carbonate is directly involved in the transformation of certain environmental contaminants. Its role is particularly notable in the sequestration of heavy metals and the photocatalytic reduction of carbon dioxide.

Heavy Metal Transformation: In remediation, dissolved toxic heavy metal ions are transformed into stable, solid carbonate forms. The process of coprecipitation involves the incorporation of contaminant ions, such as Cd²⁺, into the crystal lattice of a precipitating carbonate mineral, like zinc carbonate or calcium carbonate. nih.gov This effectively immobilizes the metals, reducing their bioavailability and mobility in the environment. nih.govacs.orgresearchgate.net For instance, microbially induced carbonate precipitation has been shown to transform mobile zinc ions in contaminated soil into less soluble forms like zinc carbonate, significantly reducing their leaching potential. This process transforms the exchangeable, more mobile fraction of zinc into a stable, carbonate-bound state.

Carbon Dioxide Transformation: In the field of photocatalysis, basic zinc carbonate has been identified as a key active intermediate species in the reduction of carbon dioxide (CO2) into valuable fuels like carbon monoxide (CO) and methane (B114726) (CH4). nih.govacs.org In studies using ZnO photocatalysts, it is proposed that surface defects on the catalyst promote the formation of basic zinc carbonate through a Lewis acid-base interaction with CO2. nih.govacs.org This surface-adsorbed basic zinc carbonate facilitates the photocatalytic reduction process when irradiated. nih.govacs.org Research on porous ZnO nanosheets, which have a high number of defect sites, showed a significantly higher activity for CO2 photoreduction compared to other forms of ZnO with fewer defects. nih.govacs.org This indicates that the formation of the basic zinc carbonate intermediate is crucial for the efficient transformation of CO2. nih.govacs.orgzut.edu.pl

Future Research Directions and Challenges

Development of Novel Basic Zinc Carbonate Synthesis Pathways with Enhanced Control over Morphology and Purity

A significant area for future research lies in the development of new and improved synthesis methods for basic zinc carbonate. While traditional methods like precipitation are widely used due to their simplicity and cost-effectiveness, they often lack precise control over the final product's properties. dynamicbiotech.com Future investigations should focus on novel pathways that offer enhanced control over particle size, shape (morphology), and purity.

Promising areas for exploration include:

Microemulsion Techniques: These methods have shown potential in controlling particle size and aggregation levels by adjusting parameters such as the water-to-surfactant molar ratio. researchgate.net

Electrochemical Synthesis: This approach can yield high-purity products with controlled particle sizes, although it currently requires specialized equipment and expertise. dynamicbiotech.com

Solvothermal Synthesis: Using different solvents, such as various diols, has been shown to influence the particle size of the resulting zinc oxide derived from a basic zinc carbonate precursor. researchgate.netiaea.org Further exploration of this method for the direct synthesis of basic zinc carbonate could yield novel morphologies.

Use of Capping Agents and Biopolymers: The introduction of stabilizing agents like polyvinyl alcohol (PVA) or biopolymers such as chitosan (B1678972) and hyaluronic acid during precipitation can influence the crystallographic planes on which particles grow, thereby affecting the final morphology. researchgate.netnepalbiotech.org

A key challenge is to develop scalable and economically viable synthesis routes that consistently produce basic zinc carbonate with predefined characteristics to meet the demands of specific high-performance applications.

In-depth Understanding of Basic Zinc Carbonate Reaction Mechanisms and Kinetics under Varied Conditions

While various methods for synthesizing basic zinc carbonate exist, a fundamental understanding of the underlying reaction mechanisms and kinetics is often lacking. Future research should aim to elucidate the nucleation and growth processes under different reaction conditions, such as temperature, pH, reactant concentrations, and mixing rates. iaea.org

Systematic kinetic studies, like those investigating the formation of basic zinc carbonate from zinc oxide in the presence of carbon dioxide and water vapor, are crucial. researchgate.net Such studies can help in developing predictive models for the synthesis process. Understanding how atmospheric conditions, like water vapor pressure, can catalytically influence reaction kinetics will be vital for industrial-scale production with consistent quality. researchgate.net A deeper comprehension of these mechanisms will enable the rational design of synthesis processes to achieve desired product specifications with high reproducibility.

Rational Design of Basic Zinc Carbonate-Based Advanced Functional Materials for Specific Applications

Basic zinc carbonate is not only used directly but also serves as a critical precursor for other functional materials, most notably zinc oxide (ZnO). iaea.orgresearchgate.net Future research should focus on the rational design of basic zinc carbonate properties to create advanced functional materials tailored for specific applications.

For instance:

Catalysis: As a precursor for zinc-based catalysts, the morphology and surface properties of basic zinc carbonate can be tailored to enhance the performance of catalysts used in processes like the synthesis of rayon and other chemical reactions. researchgate.netnanografi.com

Pigments and Coatings: In the paint and coatings industry, it acts as a white pigment. nbinno.com Research into controlling particle size distribution and surface chemistry could lead to improved opacity, durability, and anti-corrosive properties. glochem.comzxchem.com

Pharmaceuticals and Cosmetics: Used in topical treatments for its mild astringent and antiseptic properties, the design of particles with specific surface areas and release characteristics could enhance its efficacy in skincare formulations. nbinno.comdocbrown.infoguidechem.com

The challenge lies in establishing clear structure-property relationships to guide the synthesis process toward materials with optimized performance for each target application.

Table 1: Selected Applications of Basic Zinc Carbonate and Potential Research Focus

Application AreaCurrent UseFuture Research Focus
Material Science Filler and reinforcing agent in rubber and ceramics. nbinno.comzxchem.comEnhancing mechanical properties through controlled particle morphology.
Paints & Coatings White pigment with anti-corrosive properties. glochem.comdocbrown.infoImproving opacity and weather resistance by optimizing particle size.
Catalysis Precursor for zinc-based catalysts. zxchem.comdocbrown.infoTailoring surface area and porosity to increase catalytic activity.
Pharmaceuticals Astringent and skin protectant in lotions and ointments. docbrown.infoguidechem.comControlling particle size for improved formulation and efficacy.
Agriculture Additive in fertilizers to supply zinc to crops. docbrown.infoDeveloping controlled-release formulations for enhanced nutrient uptake.
Environmental Corrosion and hydrogen sulfide (B99878) inhibitor in oil drilling. docbrown.infoDesigning materials with higher reactivity and capacity for H2S removal.

Integration of Basic Zinc Carbonate into Multi-functional Hybrid Systems

The development of hybrid materials, where basic zinc carbonate is integrated with other components like polymers, metals, or other oxides, is a promising research direction. Such multi-functional systems could exhibit synergistic properties that are not achievable with the individual components alone.

For example, incorporating basic zinc carbonate into polymer matrices could lead to composites with enhanced flame retardancy, mechanical strength, and antimicrobial properties. docbrown.info Research into hybrid catalysts, potentially combining the properties of zinc compounds with other catalytic materials, could open up new possibilities in green chemistry, such as the conversion of carbon dioxide into valuable chemicals. researchgate.netacs.org The challenge will be to control the interface between basic zinc carbonate and the other components of the hybrid system to ensure optimal performance and stability.

Standardization of Characterization and Performance Evaluation Methodologies for Basic Zinc Carbonate Research

A significant challenge in the field is the lack of standardized methods for characterizing and evaluating the performance of basic zinc carbonate. The compound's complex chemistry, the existence of various hydrated forms, and inconsistent nomenclature in literature and commercial catalogs contribute to this issue. nih.govnih.govrti.org

Future efforts must be directed towards establishing standardized protocols for:

Physicochemical Characterization: This includes the consistent application of multiple analytical techniques such as X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FTIR), and Inductively Coupled Plasma–Optical Emission Spectrometry (ICP-OES) to unambiguously identify the phase, purity, and composition of the material. nih.govnih.govrti.org

Performance Evaluation: Developing standardized testing methods to compare the performance of materials from different studies is crucial. For example, establishing benchmark tests for catalytic activity, pigment opacity, or antimicrobial efficacy would allow for more reliable comparisons and accelerate the development of improved materials.

Addressing this challenge is fundamental to ensuring the reproducibility and reliability of research findings, which will, in turn, foster innovation and the successful translation of new materials into industrial applications.

Q & A

Q. What are the recommended methods for synthesizing basic zinc carbonate with controlled purity and stoichiometry?

Basic zinc carbonate (3Zn(OH)₂·2ZnCO₃·H₂O) can be synthesized via precipitation by reacting zinc sulfate (ZnSO₄) with sodium carbonate (Na₂CO₃) or ammonium carbonate ((NH₄)₂CO₃) under controlled pH and temperature. To optimize stoichiometry:

  • Maintain pH between 6.5–8.5 during precipitation to avoid co-precipitation of impurities like hydroxides .
  • Use a molar ratio of Zn²⁺:CO₃²⁻ ≈ 1:1.5 to favor the formation of the basic carbonate phase over ZnCO₃ .
  • Characterize the product via X-ray diffraction (XRD) to confirm phase purity by comparing peaks to reference patterns (e.g., JCPDS 19-1458) .

Q. How can thermal decomposition behavior be systematically analyzed to determine the stability of basic zinc carbonate?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is critical for studying decomposition:

  • Dehydration occurs at ~150°C, followed by CO₂ release at 250–300°C, forming ZnO .
  • Kinetic parameters (activation energy, reaction order) can be derived using the Kissinger or Flynn-Wall-Ozawa methods to model decomposition pathways .
  • Post-decomposition residue should be analyzed via XRD to confirm ZnO formation and rule out intermediate phases .

Q. What analytical techniques are essential for assessing purity and impurity profiles in basic zinc carbonate?

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) : Quantifies trace metals (e.g., Pb ≤0.03%, Cd ≤0.02%) .
  • Ion Chromatography : Measures sulfate (≤0.6%) and chloride (≤0.01%) impurities .
  • Loss on Ignition (LOI) : Confirms moisture and carbonate content (LOI ~25–28% at 900°C) .

Q. Table 1: Acceptable Impurity Limits in Basic Zinc Carbonate

ImpurityMaximum Allowable (wt%)MethodReference
Sulfate (SO₄²⁻)0.6Ion Chromatography
Chloride (Cl⁻)0.01Ion Chromatography
Pb0.03ICP-OES

Advanced Research Questions

Q. How can researchers resolve contradictions in reported decomposition temperatures of basic zinc carbonate across studies?

Discrepancies in decomposition temperatures (e.g., 150°C vs. 300°C) arise from differences in:

  • Sample history : Hygroscopicity and pre-treatment (e.g., drying at 100°C vs. ambient conditions) alter decomposition kinetics .
  • Heating rate : Higher rates (>10°C/min) may shift DSC peaks due to thermal lag .
  • Atmosphere : CO₂ partial pressure influences decomposition thermodynamics. Use inert (N₂) vs. oxidative (air) atmospheres for controlled studies .

Q. What experimental design principles apply to optimizing the synthesis of basic zinc carbonate for specific applications (e.g., precursor for ZnO nanoparticles)?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between pH, temperature, and reactant concentration. For example:
    • A central composite design can identify optimal conditions for nanoparticle precursors (e.g., smaller crystallites at pH 7.5 and 60°C) .
  • Morphological control : Additives (e.g., surfactants) during precipitation tailor particle size and surface area. Analyze via BET and SEM .

Q. How can researchers address inconsistencies in XRD patterns of basic zinc carbonate reported in literature?

  • Reference standards : Cross-validate against certified XRD databases (e.g., ICDD PDF-4+) to rule out phase impurities .
  • Rietveld refinement : Quantify amorphous content and crystallite size to explain peak broadening .
  • Sample preparation : Ensure consistent grinding and mounting to avoid preferred orientation effects .

Q. What methodologies enable the study of basic zinc carbonate’s role in zinc homeostasis and metabolic pathways?

  • Isotopic tracing : Use ⁶⁵Zn-labeled carbonate to track uptake and distribution in in vitro models (e.g., Caco-2 cells) .
  • Synchrotron-based XAS : Analyze zinc speciation (carbonate vs. oxide phases) in biological matrices .
  • Gene expression profiling : Quantify zinc transporter (ZnT, ZIP) activity via qPCR after exposure to basic zinc carbonate .

Methodological Guidance

  • Data contradiction resolution : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Literature review rigor : Use systematic review tools (e.g., PRISMA) to map conflicting data and identify knowledge gaps .
  • Reproducibility : Document synthesis parameters (e.g., stirring rate, aging time) in detail to enable replication .

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